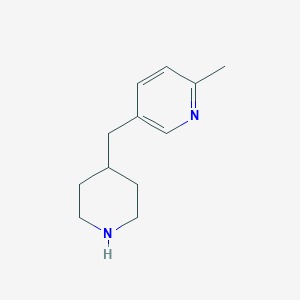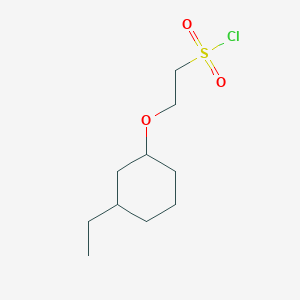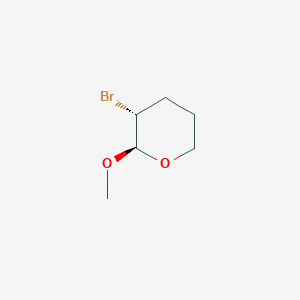
rac-(2R,3R)-3-bromo-2-methoxyoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(2R,3R)-3-bromo-2-methoxyoxane is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-bromo-2-methoxyoxane typically involves the bromination of 2-methoxyoxane. One common method is the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(2R,3R)-3-bromo-2-methoxyoxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 2-methoxyoxane derivatives with different functional groups.
Oxidation: Formation of 2-methoxyoxane-3-carboxylic acid.
Reduction: Formation of 2-methoxyoxane.
Applications De Recherche Scientifique
Rac-(2R,3R)-3-bromo-2-methoxyoxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(2R,3R)-3-bromo-2-methoxyoxane involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rac-(2R,3R)-3-chloro-2-methoxyoxane: Similar structure but with a chlorine atom instead of bromine.
Rac-(2R,3R)-3-fluoro-2-methoxyoxane: Contains a fluorine atom instead of bromine.
Rac-(2R,3R)-3-iodo-2-methoxyoxane: Contains an iodine atom instead of bromine.
Uniqueness
Rac-(2R,3R)-3-bromo-2-methoxyoxane is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of chemical reactions compared to chlorine or fluorine. This makes it a versatile compound for various synthetic applications.
Propriétés
Formule moléculaire |
C6H11BrO2 |
|---|---|
Poids moléculaire |
195.05 g/mol |
Nom IUPAC |
(2R,3R)-3-bromo-2-methoxyoxane |
InChI |
InChI=1S/C6H11BrO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Clé InChI |
KDNZVQWZDAOKBR-PHDIDXHHSA-N |
SMILES isomérique |
CO[C@H]1[C@@H](CCCO1)Br |
SMILES canonique |
COC1C(CCCO1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



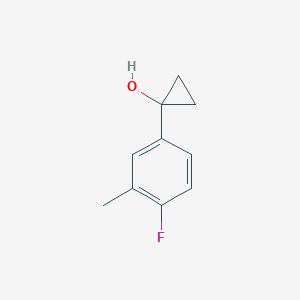
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
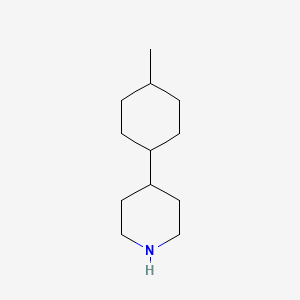
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
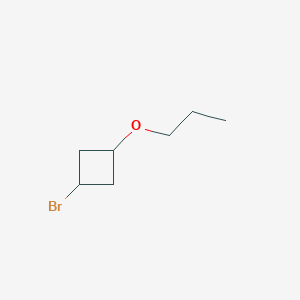

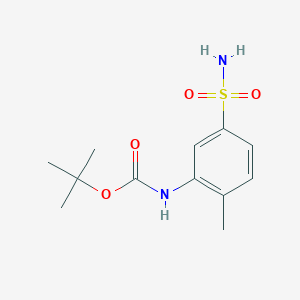
amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)


![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
